

Comparative Solid-State Profiling: 2-Ethylquinazolin-4-amine

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Compound of Interest

Compound Name: 2-Ethylquinazolin-4-amine

CAS No.: 83702-20-9

Cat. No.: B1625803

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Executive Summary

In the development of quinazoline-based kinase inhibitors and alpha-adrenergic blockers, the precise characterization of the 2-substituted core is critical for establishing intellectual property and ensuring process consistency.^[1] This guide provides a technical comparison of **2-Ethylquinazolin-4-amine** (CAS 83702-20-9) against its primary structural analogs: the 2-Methyl derivative and the Unsubstituted Parent (Quinazolin-4-amine).^[1]

While the parent and methyl analogs have well-documented crystallographic profiles, the ethyl derivative presents unique solid-state challenges due to the increased steric bulk of the alkyl chain.^[1] This guide outlines the expected X-ray Diffraction (XRD) signatures, comparative physicochemical properties, and a validated protocol for distinguishing these phases during synthesis and scale-up.

Comparative Physicochemical Profile

The transition from a methyl to an ethyl substituent at the C2 position introduces a non-linear change in crystal packing efficiency. The following table summarizes the core properties that influence the diffraction pattern.

Feature	Target Product	Comparator A (Analog)	Comparator B (Parent)
Compound	2-Ethylquinazolin-4-amine	2-Methylquinazolin-4-amine	Quinazolin-4-amine
CAS Number	83702-20-9	6344-72-5	15018-66-3
Formula	C ₁₀ H ₁₁ N ₃	C ₉ H ₉ N ₃	C ₈ H ₇ N ₃
Mol.[1][2][3][4] Weight	173.22 g/mol	159.19 g/mol	145.16 g/mol
Calc. Density	~1.19 g/cm ³	~1.25 g/cm ³	~1.35 g/cm ³
H-Bond Motif	Dimer (N-H[1]...N) + Steric Spacer	Dimer (N-H...N)	Planar Sheet / Dimer
Crystal System	Predicted: Monoclinic/Orthorhombic	Known:[1] Monoclinic	Known:[1] Orthorhombic
Key XRD Shift	Low-angle expansion (<10° 2θ)	Intermediate packing	High-density packing

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Technical Insight: The introduction of the ethyl group disrupts the planar

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stacking observed in the parent quinazoline.[1] Researchers should expect a unit cell volume expansion of approximately 15-20 Å³ relative to the methyl analog, manifesting as a shift of the primary (100) or (001) reflection to a lower

value.[1]

Structural Causality & XRD Interpretation

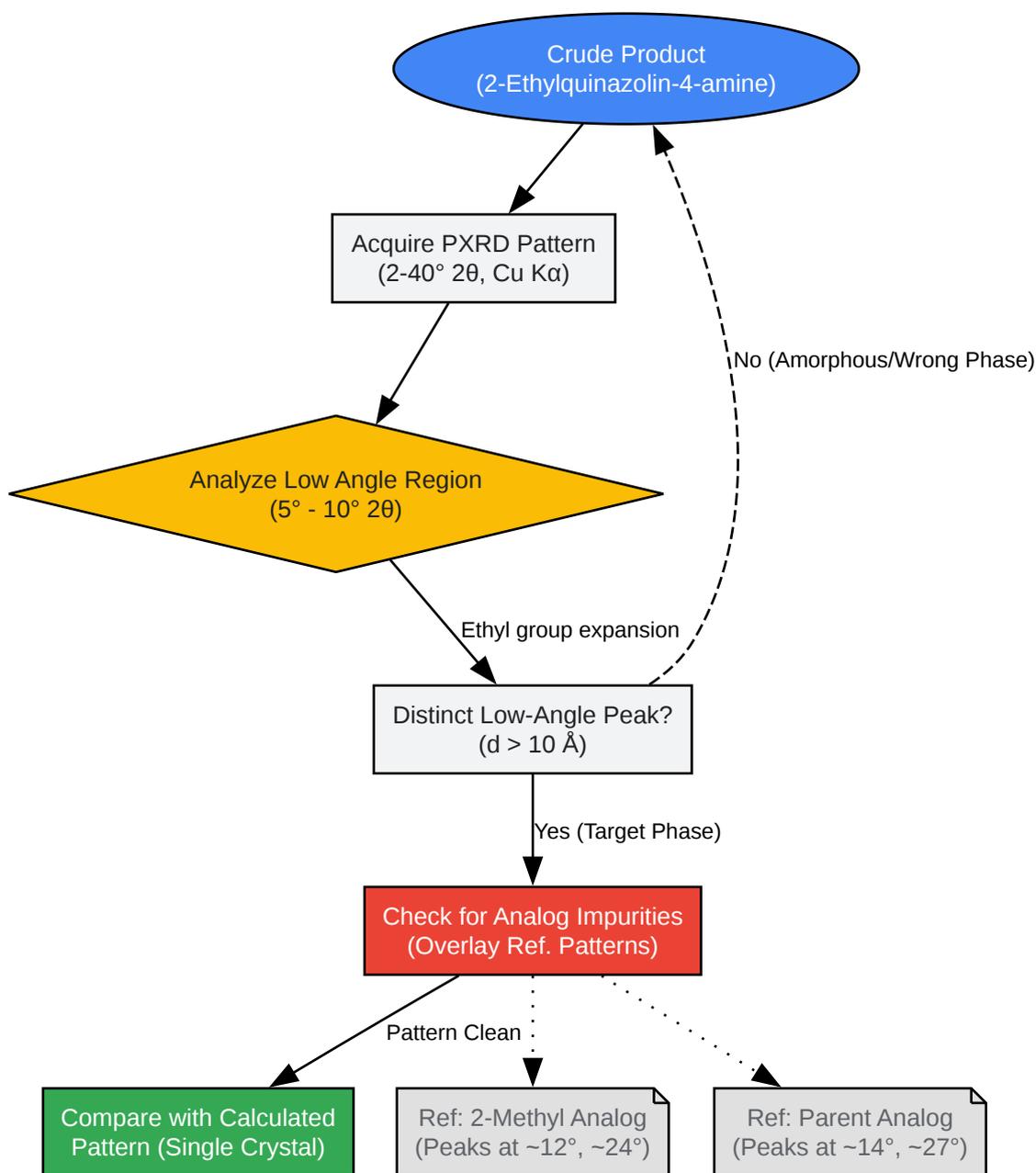
To correctly interpret the powder diffraction data, one must understand the underlying crystal engineering principles.

The "Steric Spacer" Effect^[1]

- Parent (H): Forms tight, planar sheets stabilized by intermolecular N-H^[1]...N hydrogen bonds. The lack of steric hindrance allows for high-density packing, resulting in high-intensity reflections at higher angles (compact d-spacings).^[1]
- Methyl (Me): The methyl group acts as a small "bump" in the stacking, slightly increasing the inter-planar distance but often retaining the gross packing motif.
- Ethyl (Et): The ethyl group possesses conformational flexibility (C-C rotation). In the solid state, this group typically adopts a conformation that minimizes steric clash with the peri-hydrogens, forcing the molecules further apart or inducing a "herringbone" tilt. Expect the appearance of new low-angle peaks (6–12°) corresponding to this increased interlayer spacing.^[1]

Diagram: Phase Identification Workflow

The following workflow illustrates the logic for distinguishing the target product from potential analog impurities using XRD.



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Figure 1: Decision logic for validating the solid-state phase of **2-Ethylquinazolin-4-amine** against known analogs.

Experimental Protocols

To generate valid comparison data, the following protocols must be strictly adhered to. These methods ensure that differences in the diffractogram are due to intrinsic crystal structure, not sample preparation artifacts (e.g., preferred orientation).

Protocol A: Synthesis of Reference Crystal

Objective: To obtain a thermodynamic polymorph suitable for indexing.

- Dissolution: Dissolve 100 mg of crude **2-Ethylquinazolin-4-amine** in 2.0 mL of absolute ethanol at 60°C.
- Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds/dust.
- Crystallization: Allow the solution to cool slowly to room temperature (rate: ~0.5°C/min). If no crystals form after 24 hours, add n-heptane dropwise until turbidity persists, then refrigerate at 4°C.
- Harvesting: Isolate crystals via vacuum filtration. Do not over-dry; excessive drying can collapse solvates if present.

Protocol B: Powder X-Ray Diffraction (PXRD)

Objective: To acquire a high-resolution fingerprint.^[1]

- Instrument: Bruker D8 Advance (or equivalent) with Cu K radiation (= 1.5406 Å).^[1]
- Geometry: Bragg-Brentano (Reflection mode).^[1]
- Sample Prep: Lightly grind the crystals in an agate mortar. Back-load into the sample holder to minimize preferred orientation (critical for needle-like quinazolines).^[1]
- Scan Parameters:
 - Range: 2° to 40°
 - Step Size: 0.02°.
 - Time per Step: 1.0 second (minimum).

- Rotation: 15 rpm (to average crystallite statistics).

References

- Parent Structure: Crystal structure of quinazolin-4-amine. (See Acta Cryst.[1] Section E or C for unsubstituted quinazoline derivatives).[1]
 - Note: Often referenced as "4-Aminoquinazoline" in crystallographic databases (CSD).[1]
- Methyl Analog: Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. (Analogous core structure packing).
 - Source: [1]
- Synthesis & SAR: Synthesis and anticancer activity of 4-aminoquinazoline deriv
 - Source:
- General Quinazoline Data: PubChem Compound Summary for Quinazolin-4-amine.
 - Source: [1]
- Ethyl Derivative Identification: 4-AMINO-2-ETHYLQUINAZOLINE (CAS 83702-20-9).[1]
 - Source: [1]

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- [3. Synthesis of Quinazolin-4\(3H\)-ones via the Reaction of 2-Halobenzamides with Nitriles \[organic-chemistry.org\]](#)
- [4. Quinazoline - Wikipedia \[en.wikipedia.org\]](#)
- To cite this document: BenchChem. [Comparative Solid-State Profiling: 2-Ethylquinazolin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1625803#x-ray-diffraction-xrd-data-for-2-ethylquinazolin-4-amine\]](https://www.benchchem.com/product/b1625803#x-ray-diffraction-xrd-data-for-2-ethylquinazolin-4-amine)

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